molecular formula C10H9BrO B134940 7-Bromo-2-tetralone CAS No. 132095-54-6

7-Bromo-2-tetralone

Cat. No.: B134940
CAS No.: 132095-54-6
M. Wt: 225.08 g/mol
InChI Key: NCTYMQMYDHAKCE-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It is known that similar compounds are often used in the synthesis of antidepressant molecules . Therefore, it’s possible that 7-Bromo-2-tetralone may interact with targets related to mood regulation, such as serotonin or dopamine receptors.

Mode of Action

Given its potential use in the synthesis of antidepressants , it may interact with its targets to modulate the levels of neurotransmitters in the brain, thereby influencing mood and emotional state.

Biochemical Pathways

If it is involved in the synthesis of antidepressants, it may influence pathways related to the synthesis, release, and reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine .

Pharmacokinetics

It is known that the compound is a solid at room temperature , suggesting that it may require a carrier or solvent for administration. Its bioavailability would depend on factors such as the route of administration, the presence of transport proteins, and the individual’s metabolic rate.

Result of Action

If it is involved in the synthesis of antidepressants, its action could result in increased levels of neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and potentially an improvement in mood symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-tetralone typically involves the bromination of 2-tetralone. One common method is the bromination of 2-tetralone using bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the seventh position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-tetralone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it to 7-bromo-2-tetralol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 7-Bromo-2-naphthoic acid or 7-bromo-2-naphthaldehyde.

    Reduction: 7-Bromo-2-tetralol.

    Substitution: Various substituted tetralone derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-2-tetralone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    2-Tetralone: The parent compound without the bromine atom.

    7-Chloro-2-tetralone: A chlorinated derivative with similar reactivity.

    7-Iodo-2-tetralone: An iodinated derivative with distinct reactivity due to the larger iodine atom.

Uniqueness: 7-Bromo-2-tetralone is unique due to the specific positioning of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s presence enhances its electrophilic nature, making it suitable for various substitution and addition reactions.

Properties

IUPAC Name

7-bromo-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTYMQMYDHAKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395115
Record name 7-BROMO-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132095-54-6
Record name 7-Bromo-2-tetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132095-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-BROMO-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-bromophenylacetic acid (10.4 g, 48.4 mmol) in oxalyl chloride (50 mL, 0.57 mol) was stirred at ambient temperature for 5 min then at reflux for 5 h. The oxalyl chloride was removed in vacuo and the residue was dissolved in anhydrous CH2Cl2 (100 mL). This solution was added dropwise to a rapidly stirred, ice-cooled solution of AlCl3 (23.2 g, 174.2 mmol) in CH2Cl2 (500 mL). A stream of ethylene gas was blown into the vortex of the stirred solution during the addition and the reaction temperature was kept at <5° C. The reaction mixture was allowed to warm to ambient temperature and then poured onto ice and stirred vigorously. The organic portion was removed and the aqueous layer extracted with CH2Cl2 (2×200 mL). The combined CH2Cl2 fractions were passed through a 2″ pad of silica and concentrated to give a thick, red oil. The crude product was purified by silica gel chromatography, eluting with a gradient of hexane:EtOAc—100:0 to 75:25 to provide the title compound as a pale yellow solid. MS: m/z=226 (M+1).
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10.4 g
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reactant
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50 mL
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23.2 g
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500 mL
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solvent
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Synthesis routes and methods II

Procedure details

Scheme 3 illustrates a route to 7-substituted tetralin derivatives 10 and 11. 3-Bromophenylacetic acid is converted to the corresponding acid chloride and this is subjected to Friedel-Crafts reaction with ethene, affording the 7-bromo-2-tetralone 9. This intermediate may be elaborated using the procedures described in Scheme 1 to provide the acid (10) and aniline (11).
[Compound]
Name
7-substituted tetralin
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acid chloride
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Synthesis routes and methods III

Procedure details

To a solution of (3-bromophenyl)acetic acid (˜10 g, 50 mmol) in 200 mL of DCM was added DMF (183 mg, 2.5 mmol) and then oxalyl dichloride (6.3 g, 50 mmol) was added dropwise over 30 min. The resulting mixture was stirred at room temperature for 6 hr and then concentrated under reduced pressure. A mixture of prepared acid chloride in 200 mL of DCM was added AlCl3 (13.2 g, 100 mmol) portion-wise at 0° C. After the mixture was stirred at 0° C. for 30 min, the solution was bubbled with ethene gas for 2 h and the resulting mixture was warmed to room temperature and stirred overnight. Then 300 mL of water was added dropwise over 30 min with stirring. Then separated the organic layer and extracted the aqueous layer with 200 mL of DCM. The combined organic layers were washed with 1N HCl (200 mL), saturated NaHCO3 (200 mL) and brine (200 mL) and then dried over Na2SO4. Then the organic layer was concentrated under reduced pressure to remove the solvent. The crude product was purified via chromatography (EtOAc/petrol ether 1:20 to 1:5) to give the desired 7-bromo-3,4-dihydronaphthalen-2(1H)-one along with the isomeric side product 5-bromo-3,4-dihydronaphthalen-2(1/1)-one. 1H-NMR (400 MHz, CDCl3) δ 7.33 (d, J=8.0 Hz, 1H), 7.27 (s, 1H), 7.10 (d, J=8.0 Hz, 1H), 3.01 (t, J=6.8 Hz, 2H), 2.54 (t, J=6.8 Hz, 2H); MS m/e 225 (M+1)+.
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10 g
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183 mg
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reactant
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Quantity
200 mL
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solvent
Reaction Step One
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6.3 g
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reactant
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13.2 g
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Customer
Q & A

Q1: What is the role of 7-Bromo-2-tetralone in the synthesis of hydantoin compounds?

A: this compound serves as a crucial intermediate in the multi-step synthesis of novel hydantoin compounds [, ]. While the exact synthetic route isn't fully detailed in the abstracts, it likely involves further modification of the bromine substituent and subsequent reactions to form the hydantoin ring system.

Q2: What are the potential applications of these synthesized hydantoin compounds?

A: Research suggests that the synthesized hydantoin compounds, derived using this compound as an intermediate, exhibit antitussive effects [, ]. Specifically, these compounds have demonstrated the ability to:

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